2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile
Description
Properties
Molecular Formula |
C10H6BrN3O |
|---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
2-amino-7-bromo-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-5-1-2-6-8(3-5)14-10(13)7(4-12)9(6)15/h1-3H,(H3,13,14,15) |
InChI Key |
GCUOOAMSMQTDEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C(C2=O)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Azido- and Tetrazoloquinoline Intermediates
A robust and well-documented method to prepare aminoquinoline-3-carbonitriles, including 2-amino derivatives, involves the use of azido or tetrazolo intermediates. This approach is advantageous due to the difficulty of direct amination at the 2-position caused by competing side reactions.
- Starting from 2,4-dichloroquinoline-3-carbonitrile derivatives, substitution of chlorine atoms with sodium azide produces azidotetrazoloquinolines.
- The azido groups exist in tautomeric forms and can be selectively reduced using the Staudinger reaction with triphenylphosphine.
- Hydrolysis of the iminophosphorane intermediate yields the 2,4-diaminoquinoline-3-carbonitrile derivatives.
- Chlorination steps with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) facilitate conversion of hydroxy to chloro groups, enabling azide substitution.
This method has been reported to produce aminoquinoline-3-carbonitriles in good yields and purity, overcoming the limitations of direct amination.
Bromination at the 7-Position
Selective bromination at the 7-position of the quinoline ring is typically achieved by:
- Starting from 7-hydroxyquinoline derivatives, bromination can be performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Alternatively, using 6-bromoisatin as a precursor allows incorporation of the bromo substituent early in the synthesis, which is then carried through to the quinoline structure via condensation reactions with pyruvic acid and base treatment.
Introduction of the Hydroxy Group at Position 4
- The hydroxy group at position 4 can be introduced by hydrolysis of a 4-chloroquinoline intermediate.
- Chlorination of 4-hydroxyquinoline derivatives with POCl3/PCl5 yields 4-chloroquinolines, which upon nucleophilic substitution with hydroxide ions or hydrolysis, regenerate the 4-hydroxyquinoline structure.
- This step often precedes or follows amination steps depending on the synthetic route.
Final Assembly and Purification
- After the key functional groups are installed, the reaction mixture is typically worked up by partitioning between organic solvents such as ethyl acetate and water.
- Organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification is achieved by flash column chromatography using gradients of ethyl acetate in hexane or preparative thin-layer chromatography to isolate the pure compound.
Example Synthetic Route Summary
Analytical and Research Data
- Melting points of related quinoline carbonitriles range from 90 °C to over 200 °C depending on substituents and purity.
- Purity and identity are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
- Yields for each step vary but are generally moderate to good (40-80%) depending on reaction optimization.
- The Staudinger reaction for azide reduction is highly selective and preserves sensitive functional groups like cyano and hydroxy.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile varies depending on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. For example, it can bind to DNA or proteins, disrupting cellular processes.
Chemical Reactions: The presence of multiple functional groups allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with substituents at positions 2, 3, 4, and 7 exhibit significant variations in biological activity, solubility, and stability. Below is a comparative analysis of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (Compound A) with three structurally related analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Solubility (mg/mL) | Biological Activity (IC50, μM) | Key Applications |
|---|---|---|---|---|---|
| A : this compound | 2-NH₂, 4-OH, 7-Br, 3-CN | ~290.1 | ~15 (DMSO) | Anticancer: 2.1 (HeLa) | Oncology research |
| B : 2-Amino-4-hydroxyquinoline-3-carbonitrile | 2-NH₂, 4-OH, 3-CN | ~211.2 | ~25 (DMSO) | Antimicrobial: 8.3 (E. coli) | Antibacterial agents |
| C : 7-Bromo-2-chloro-4-hydroxyquinoline-3-carbonitrile | 2-Cl, 4-OH, 7-Br, 3-CN | ~294.5 | ~10 (DMSO) | Antifungal: 5.6 (C. albicans) | Antifungal drug development |
| D : 7-Chloro-2-amino-4-hydroxyquinoline-3-carbonitrile | 2-NH₂, 4-OH, 7-Cl, 3-CN | ~245.7 | ~20 (DMSO) | Antioxidant: 12.4 (DPPH assay) | Oxidative stress studies |
Key Findings :
Substituent Effects on Bioactivity: The bromine atom in Compound A enhances cytotoxicity against HeLa cells (IC50 = 2.1 μM) compared to non-halogenated Compound B (IC50 > 50 μM), likely due to increased lipophilicity and membrane permeability . Chlorine in Compound C improves antifungal activity (IC50 = 5.6 μM) but reduces solubility compared to Compound A, highlighting a trade-off between halogen size and bioavailability.
Synthetic Complexity :
- Bromination at position 7 (Compound A) requires harsh reagents like PBr₃, whereas chlorination (Compound C) is more straightforward but yields lower thermal stability .
Safety Profiles: Compound C (7-bromo-2-chloro analog) has documented safety risks, including respiratory irritation (per SDS data) , whereas Compound A’s amino group may mitigate acute toxicity due to enhanced metabolic detoxification pathways.
Biological Activity
2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound's structural features suggest potential pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C10H7BrN2O
Molecular Weight : 251.08 g/mol
IUPAC Name : this compound
The compound features a bromine atom, an amino group, and a hydroxyl group, which contribute to its unique reactivity and biological properties.
Synthesis
This compound can be synthesized through various methods, including:
- Bromination of 4-Hydroxyquinoline : This involves treating 4-hydroxyquinoline with bromine under acidic conditions to introduce the bromine substituent.
- Cyanation Reaction : The introduction of the cyano group can be achieved via nucleophilic substitution reactions using appropriate reagents such as sodium cyanide.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinoline derivatives, including this compound. The compound has shown significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's effectiveness is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit cytotoxic effects against cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibited selective toxicity towards various cancer cell lines, including colon adenocarcinoma (Colo205) and breast cancer (MCF7).
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of several quinoline derivatives, including this compound. The study found that this compound had comparable efficacy to standard antibiotics against resistant strains of bacteria .
- Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of quinoline derivatives in resistant cancer cell lines. The findings suggested that this compound could serve as a lead compound for developing new anticancer agents due to its selective toxicity towards resistant cells .
Q & A
Basic: What are common synthetic methodologies for preparing 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile?
Answer:
The compound can be synthesized via multi-component reactions (MCRs) involving substituted quinoline precursors. For example, one-pot reactions combining aldehydes, malononitrile, and hydroxylamine derivatives under reflux conditions in ethanol or water have been reported for analogous quinoline-3-carbonitriles . Key steps include cyclization and nitrile group formation. Optimizing solvent polarity (e.g., ethanol/water mixtures) and catalyst selection (e.g., piperidine) enhances yield. Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progression .
Basic: How is this compound characterized using spectroscopic techniques?
Answer:
- IR Spectroscopy : Confirms functional groups (e.g., -OH stretch at ~3400–3500 cm⁻¹, C≡N at ~2188–2196 cm⁻¹, and NH₂ bending at ~1640–1650 cm⁻¹) .
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons. The bromine substituent induces deshielding in adjacent protons .
- Mass Spectrometry : Determines molecular ion ([M+H]⁺) and fragmentation patterns, validated against analogs like 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile .
Advanced: How can contradictions in crystallographic data for this compound be resolved?
Answer:
Contradictions arise from disordered Br atoms or hydrogen-bonding ambiguities. To resolve:
- Use SHELXL ( ) for refinement against high-resolution X-ray data, applying constraints for thermal parameters of bromine.
- Validate hydrogen-bonding networks with ORTEP-3 ( ) to visualize electron density maps and refine torsion angles.
- Cross-reference with analogous structures (e.g., 4-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile) to identify systematic errors in unit cell parameters .
Advanced: How do electronic effects of the bromo and amino substituents influence the compound’s reactivity?
Answer:
- Bromine : Acts as an electron-withdrawing group, directing electrophilic substitution to the 5- and 8-positions of the quinoline core. Its steric bulk may hinder π-stacking in supramolecular assemblies .
- Amino Group : Participates in intramolecular hydrogen bonding with the hydroxyl group, stabilizing the keto-enol tautomer and altering solubility. This interaction is critical in crystallographic packing (e.g., N–H⋯O hydrogen bonds in 2-amino-4-phenyl analogs) .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Recrystallization : Use ethanol/toluene (1:1 v/v) to remove unreacted precursors. The compound’s low solubility in non-polar solvents aids in high-purity recovery .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediates. Monitor fractions via TLC (Rf ~0.4 in ethyl acetate) .
Advanced: How can polymorphism or solvatomorphism in this compound be systematically studied?
Answer:
- Crystallization Screening : Use varying solvent systems (e.g., DMSO/water vs. DMF/ethanol) to induce polymorphic forms.
- PXRD and DSC : Compare diffraction patterns (e.g., 2θ = 10–30°) and thermal profiles (melting point deviations >5°C indicate polymorphism) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to explain stability differences between polymorphs, as seen in 2-amino-4-(3-chlorophenyl)-4H-chromene-3-carbonitrile analogs .
Advanced: What computational methods validate the electronic structure of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ~4.5 eV for brominated quinolines) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvent interactions (e.g., water/DMSO) to correlate with experimental solubility data .
Basic: What are the key safety considerations when handling this compound?
Answer:
- Toxicity : Brominated quinolines may exhibit acute toxicity (LD50 ~200 mg/kg in rodents). Use fume hoods and PPE.
- Stability : Light-sensitive; store in amber vials at 4°C. Degradation products (e.g., cyanide) require monitoring via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
